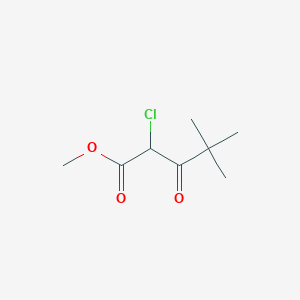
4-(3-Butyl-ureido)-benzenesulfonyl chloride
Übersicht
Beschreibung
4-(3-Butyl-ureido)-benzenesulfonyl chloride, also known as Boc-Butyl-BSOC, is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in chemical research as a reagent for the synthesis of various organic compounds.
Wirkmechanismus
4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC acts as a sulfonylating agent, which means it can add a sulfonyl group to a nucleophilic site on a molecule. This reaction is reversible, and the sulfonyl group can be removed under certain conditions. The mechanism of action of 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is based on the electrophilic substitution of the sulfonyl chloride group on the nucleophilic site of the compound.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC. However, it is known that the compound can react with amino acids and peptides, which may affect their biological activity. 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is not intended for use in drug formulations and should not be administered to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC in lab experiments include its high reactivity, which allows for efficient synthesis of organic compounds. It is also relatively stable and can be stored for long periods of time. However, the limitations of using 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC include its toxicity and the need for careful handling. It can also be expensive and may not be suitable for large-scale synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC. One area of interest is the synthesis of new peptide and protein conjugates using 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC. Another direction is the exploration of new applications for 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC in organic synthesis. Additionally, research into the toxicity and environmental impact of 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is necessary to ensure safe handling and disposal practices.
Conclusion:
4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is a valuable reagent in chemical research for the synthesis of various organic compounds. Its high reactivity and stability make it an attractive choice for lab experiments. However, careful handling is required due to its toxicity. Further research is needed to explore new applications and ensure safe handling practices.
Wissenschaftliche Forschungsanwendungen
4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is a versatile reagent that is used in various chemical research applications. It is commonly used in the synthesis of peptide and protein conjugates, which are important in drug discovery and development. 4-(3-Butyl-ureido)-benzenesulfonyl chlorideOC is also used in the synthesis of other organic compounds, such as amino acids, heterocycles, and natural products.
Eigenschaften
IUPAC Name |
4-(butylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-2-3-8-13-11(15)14-9-4-6-10(7-5-9)18(12,16)17/h4-7H,2-3,8H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYBDLFDAQPECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373848 | |
| Record name | 4-(3-Butyl-ureido)-benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Butyl-ureido)-benzenesulfonyl chloride | |
CAS RN |
99857-81-5 | |
| Record name | 4-(3-Butyl-ureido)-benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B1596815.png)

![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)

![(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1596820.png)







![4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine](/img/structure/B1596833.png)